

# Spectroscopic Profile of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: *5-Bromo-2-chloronicotinonitrile*

Cat. No.: *B1291396*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **5-bromo-2-chloronicotinonitrile**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is intended to support researchers in the identification, characterization, and quality control of this important chemical entity.

## Chemical Structure and Properties

- IUPAC Name: 5-bromo-2-chloropyridine-3-carbonitrile
- Synonyms: 5-Bromo-2-chloro-3-cyanopyridine, 5-Bromo-2-chloropyridine-3-carbonitrile
- CAS Number: 405224-23-9
- Molecular Formula:  $C_6H_2BrCIN_2$
- Molecular Weight: 217.45 g/mol [\[1\]](#)
- Appearance: Typically a white to off-white solid.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-bromo-2-chloronicotinonitrile**. This data is computationally generated and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrumentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 8.7	Doublet	1H	H-6
~ 8.4	Doublet	1H	H-4

Note on Predicted <sup>1</sup>H NMR: The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing effects of the nitrile, chlorine, and bromine atoms will shift these protons downfield. The coupling between these two protons (J-coupling) would likely result in a doublet for each signal.

### <sup>13</sup>C NMR (Carbon NMR)

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~ 152	C-2 (C-Cl)
~ 148	C-6
~ 142	C-4
~ 120	C-5 (C-Br)
~ 115	C-3 (C-CN)
~ 114	-CN

Note on Predicted <sup>13</sup>C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine (C-2) and the carbon atoms of the

pyridine ring are expected at lower field due to the electronegativity of the heteroatoms. The nitrile carbon appears in a characteristic region.

## Infrared (IR) Spectroscopy

Predicted Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~ 2230	C≡N (Nitrile) stretch
~ 1570, 1540, 1450	C=C and C=N (Aromatic ring) stretches
~ 1100	C-Cl stretch
~ 800-900	C-H out-of-plane bending
~ 600	C-Br stretch

Note on Predicted IR: The most characteristic peak will be the sharp, strong absorption of the nitrile group. The aromatic ring vibrations and the carbon-halogen stretches will also be present in the fingerprint region.

## Mass Spectrometry (MS)

m/z (mass-to-charge ratio)	Assignment
~ 216, 218, 220	[M] <sup>+</sup> , [M+2] <sup>+</sup> , [M+4] <sup>+</sup> (Molecular ion cluster)
~ 181, 183	[M-Cl] <sup>+</sup>
~ 137	[M-Br] <sup>+</sup>
~ 102	[M-Br-Cl] <sup>+</sup>

Note on Predicted MS: Due to the presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in ~1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The relative intensities of these peaks can be used to confirm the presence and number of halogen atoms. The provided m/z values are for the most abundant isotopes. PubChem computes the monoisotopic mass as 215.90899 Da.[\[1\]](#)

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the chemical structure and purity of the sample.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **5-bromo-2-chloronicotinonitrile**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 12 ppm.
  - Use a standard  $90^\circ$  pulse sequence.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - Set the relaxation delay to at least 1 second.

- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 220 ppm.
  - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
  - Acquire a larger number of scans due to the low natural abundance of  $^{13}\text{C}$  (typically 128 scans or more).
  - Set the relaxation delay to 2-5 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Pick and label the peaks in both spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Spectrum:
  - With the clean ATR crystal, run a background scan to record the spectrum of the ambient environment (air,  $\text{CO}_2$ , water vapor). This will be subtracted from the sample spectrum.

- Sample Analysis:
  - Place a small amount of solid **5-bromo-2-chloronicotinonitrile** onto the ATR crystal.
  - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectral range is typically 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - The resulting spectrum will be displayed in terms of transmittance or absorbance.
  - Label the significant peaks with their wavenumbers.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

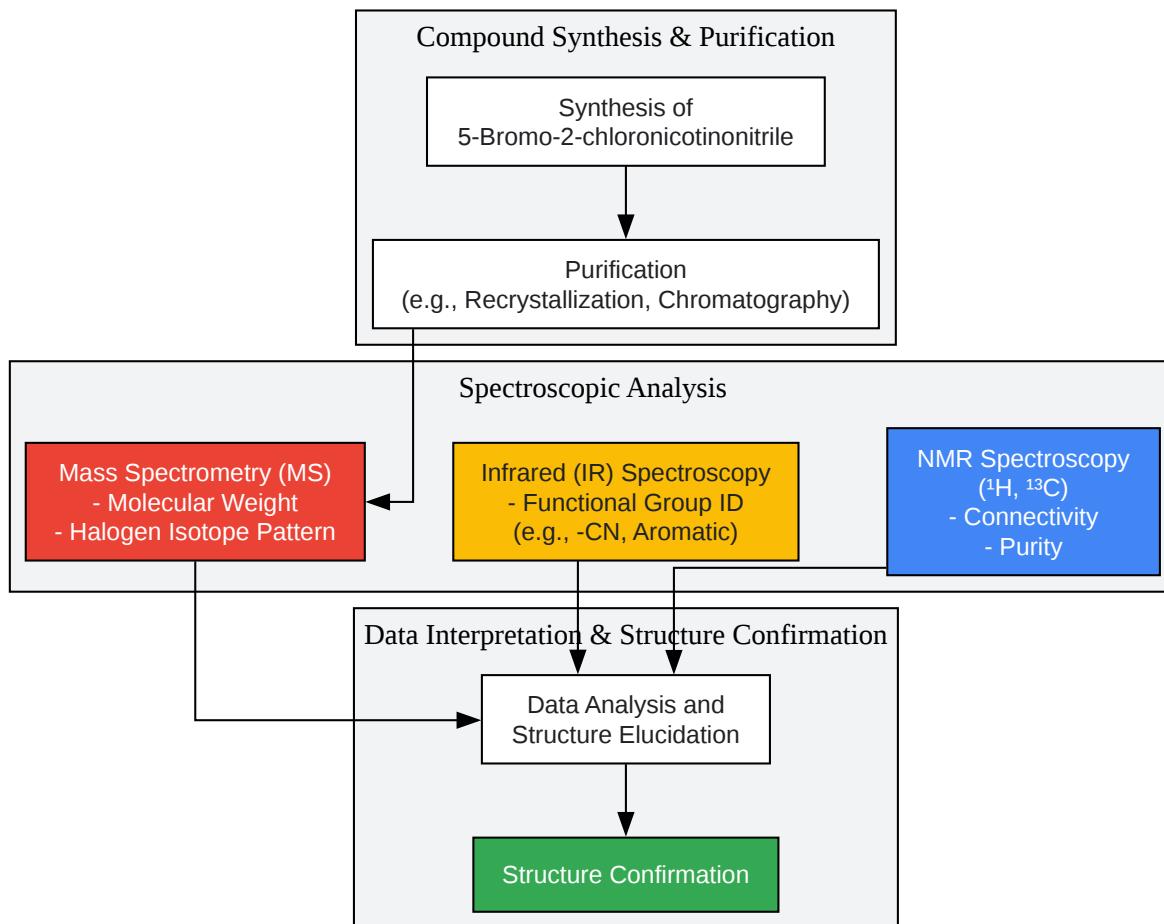
Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Dissolve a small amount of **5-bromo-2-chloronicotinonitrile** in a volatile organic solvent (e.g., methanol, dichloromethane).
  - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:

- The sample is vaporized in the ion source.
- A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.
- This causes the molecules to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
  - An electron multiplier or other detector records the abundance of each ion.
- Data Processing:
  - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peak (if present) and major fragment ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

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*Spectroscopic analysis workflow for a chemical compound.*

This guide serves as a foundational resource for researchers working with **5-bromo-2-chloronicotinonitrile**. While predicted data is a valuable tool, it is always recommended to obtain experimental data for confirmation and for use in regulatory submissions.

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## References

- 1. 5-Bromo-2-chloronicotinonitrile | C<sub>6</sub>H<sub>2</sub>BrC<sub>1</sub>N<sub>2</sub> | CID 21948269 - PubChem  
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